Direct Affinity Comparison: BI-9321 Versus Negative Control BI-9466 Demonstrates 870-Fold Difference in NSD3-PWWP1 Binding Affinity
BI-9321 binds to the NSD3-PWWP1 domain with a Kd of 166 nM as measured by surface plasmon resonance (SPR) [1]. In contrast, the closely related negative control compound BI-9466, which differs structurally only by introduction of a more basic nitrogen heterocycle at the 5-position, exhibits a Kd of 144 µM (approximately 144,000 nM) against the same domain, representing a dramatic reduction in binding affinity [2]. This approximately 870-fold difference in Kd values demonstrates that BI-9321 possesses a specific, high-affinity interaction with the NSD3-PWWP1 domain that is absent in the structurally related negative control. The SGC explicitly recommends that BI-9321 and BI-9466 be used in parallel in dose response experiments ranging between 0.1 and 20 µM to validate target-specific effects [3].
| Evidence Dimension | Binding Affinity to NSD3-PWWP1 Domain |
|---|---|
| Target Compound Data | Kd = 166 nM (SPR) |
| Comparator Or Baseline | BI-9466 (negative control): Kd = 144 µM (144,000 nM) |
| Quantified Difference | Approximately 870-fold higher affinity for BI-9321 |
| Conditions | Surface plasmon resonance (SPR) assay using purified NSD3-PWWP1 domain protein |
Why This Matters
The availability of a structurally related negative control with a quantified 870-fold difference in binding affinity provides procurement justification for BI-9321 as an essential tool compound for rigorous experimental validation of target-specific effects.
- [1] Structural Genomics Consortium. BI-9321 Chemical Probe Summary. Kd = 166 nM by SPR. View Source
- [2] TargetMol. BI-9466 Product Information. Kd = 144 µM against NSD3-PWWP1. View Source
- [3] Structural Genomics Consortium. BI-9321 Chemical Probe Usage Recommendations. View Source
